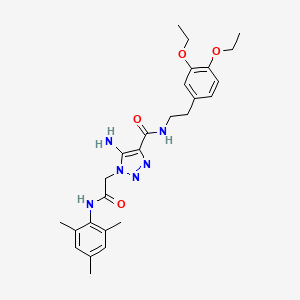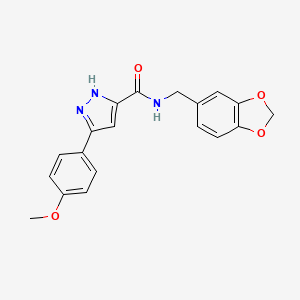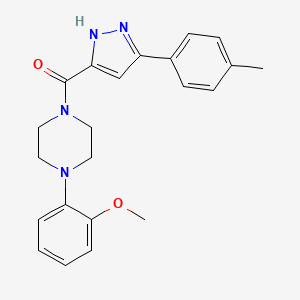![molecular formula C23H18N6O3S2 B11426153 N-{[5-({[(1,3-Benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11426153.png)
N-{[5-({[(1,3-Benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole-furan-triazole compound , is an intriguing heterocyclic molecule. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-coupling: Involves coupling a diazonium salt with an appropriate nucleophile.
Knoevenagel condensation: Utilizes an aldehyde or ketone with a malononitrile derivative.
Biginelli reaction: Combines an aldehyde, urea, and a β-ketoester.
Molecular hybridization techniques: Merging fragments from different molecules.
Microwave irradiation: Accelerates reactions under controlled conditions.
One-pot multicomponent reactions: Efficiently assembles multiple components in a single step.
Industrial Production:: The industrial synthesis typically employs optimized versions of these methods, ensuring scalability and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: Can undergo oxidation reactions.
Reduction: Also amenable to reduction processes.
Substitution: Exhibits substitution reactions.
Common Reagents and Conditions: Vary depending on the specific reaction type.
Major Products:: The compound can yield diverse products, including derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigating its potential as a drug candidate.
Organic Synthesis: Utilizing it as a building block for more complex molecules.
Antitubercular Activity: Recent studies highlight its inhibitory potency against Mycobacterium tuberculosis.
Molecular Docking Studies: Targeting DprE1 for enhanced antitubercular effects.
Materials Science:
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H18N6O3S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H18N6O3S2/c30-20(26-22-25-16-9-4-5-11-18(16)34-22)14-33-23-28-27-19(29(23)15-7-2-1-3-8-15)13-24-21(31)17-10-6-12-32-17/h1-12H,13-14H2,(H,24,31)(H,25,26,30) |
InChI Key |
KSRFSLCXQNGNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11426071.png)
![8-(3-bromophenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426075.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11426082.png)
![2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11426086.png)
![2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11426087.png)

![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11426096.png)
![3-amino-N,6-dibenzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11426102.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B11426107.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B11426119.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11426137.png)
![5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11426144.png)


